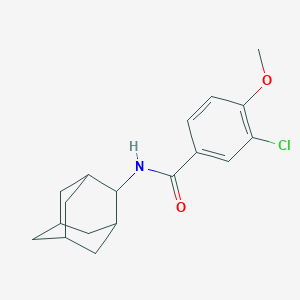![molecular formula C20H18N2O2S B278508 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, commonly known as NTBC, is a synthetic chemical compound that has been extensively studied for its biochemical and physiological effects. NTBC is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and is used in the treatment of hereditary tyrosinemia type 1 (HT1), a rare genetic disorder that affects the metabolism of the amino acid tyrosine. The purpose of
作用机制
NTBC exerts its pharmacological effects by inhibiting 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, an enzyme involved in the tyrosine catabolic pathway. 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA), which is further metabolized to formylacetoacetate (FAA). Inhibition of 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide by NTBC leads to the accumulation of HPP and a decrease in the levels of HGA and FAA. This results in a decrease in the production of toxic metabolites and an improvement in the clinical symptoms of HT1.
Biochemical and Physiological Effects
NTBC has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that NTBC inhibits 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide activity in a dose-dependent manner, with an IC50 value of 0.2-0.5 μM. NTBC has also been shown to reduce the levels of toxic metabolites in HT1 patients, leading to an improvement in liver function, growth, and neurological symptoms. In addition, NTBC has been shown to have anti-tumor activity in various cancer cell lines, although the exact mechanism of action is not fully understood.
实验室实验的优点和局限性
NTBC has several advantages for lab experiments, including its high potency and specificity for 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, its ability to reduce the levels of toxic metabolites in HT1 patients, and its potential applications in cancer therapy. However, NTBC also has some limitations, including its high cost and the potential for off-target effects at high concentrations. In addition, the long-term effects of NTBC treatment in HT1 patients are not fully understood, and further research is needed to determine the optimal dosage and duration of treatment.
未来方向
There are several future directions for research on NTBC, including the development of more efficient synthesis methods, the optimization of NTBC dosage and duration of treatment in HT1 patients, and the investigation of its potential applications in cancer therapy. In addition, further research is needed to elucidate the exact mechanism of action of NTBC in cancer cells and to identify potential off-target effects at high concentrations. Overall, NTBC is a promising compound with significant potential for scientific research and clinical applications.
合成方法
The synthesis of NTBC involves the reaction of 2-naphthylamine with 2-chloro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, followed by the addition of triethylamine and isobutyl chloroformate. The resulting product is then purified by column chromatography to obtain pure NTBC. The synthesis of NTBC has been optimized over the years to improve yield and purity, and various modifications have been made to the reaction conditions.
科学研究应用
NTBC has been extensively studied for its scientific research applications, particularly in the field of HT1. HT1 is a rare genetic disorder that affects the metabolism of the amino acid tyrosine, leading to the accumulation of toxic metabolites in the liver, kidney, and brain. NTBC is a potent inhibitor of 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, an enzyme involved in the tyrosine catabolic pathway, and has been shown to reduce the levels of toxic metabolites in patients with HT1. NTBC has also been studied for its potential applications in cancer therapy, as 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is overexpressed in various types of cancer cells.
属性
分子式 |
C20H18N2O2S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
2-(naphthalene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H18N2O2S/c21-18(23)17-15-7-3-4-8-16(15)25-20(17)22-19(24)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11H,3-4,7-8H2,(H2,21,23)(H,22,24) |
InChI 键 |
JBJUKHYBIPJISQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N |
规范 SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B278425.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278426.png)
![3-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278428.png)
![4-ethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278430.png)
![3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278431.png)

![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B278436.png)
![3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278439.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B278440.png)
![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)
![3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278445.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)
